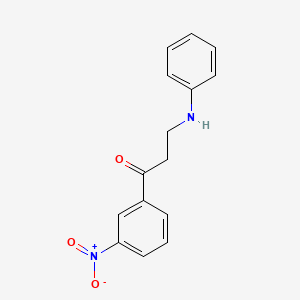

3-Anilino-1-(3-nitrophenyl)-1-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-anilino-1-(3-nitrophenyl)-1-propanone is an aromatic ketone.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

3-Anilino-1-(3-nitrophenyl)-1-propanone has shown promising anticancer properties. Studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have been evaluated for their efficacy against human liver carcinoma and colon carcinoma cell lines, demonstrating significant cytotoxic effects . The mechanism of action is often linked to the compound's ability to interfere with tubulin polymerization, thus inhibiting cell division .

Antifungal Properties

Research has also highlighted the antifungal activities of related compounds. The structural characteristics of 3-anilino derivatives contribute to their bioactivity against fungal pathogens, making them potential candidates for antifungal drug development .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been documented, including:

- Nitration Reactions : The introduction of nitro groups into aniline derivatives enhances biological activity and facilitates further functionalization .

- Condensation Reactions : These are crucial for forming the aniline moiety, which is essential for the compound's activity .

Industrial Applications

Polymer Chemistry

The compound serves as an intermediate in the synthesis of polymers, particularly those requiring heat resistance and durability. It can be utilized in creating poly(benzoxazole) materials, which are known for their thermal stability and mechanical strength . These polymers have applications in electronics and aerospace industries due to their robust properties.

Dyes and Pigments

Due to its vibrant color properties, this compound can be explored as a dye or pigment in various applications, including textiles and coatings. The incorporation of nitro groups often enhances the color intensity and stability of the final products.

Case Study 1: Anticancer Compound Development

A series of derivatives based on this compound were synthesized and tested for anticancer activity against multiple cell lines. The findings indicated that modifications at specific positions on the phenyl rings significantly affected their potency. For example, introducing electron-donating groups improved the compounds' efficacy against resistant cancer cells .

Case Study 2: Polymer Synthesis

Research focused on the use of this compound as a precursor for high-performance polymers demonstrated that varying reaction conditions could lead to significant improvements in yield and polymer properties. This study highlighted the potential for industrial-scale production while maintaining high purity levels necessary for advanced applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |

| Antifungal agents | Effective against various fungal strains | |

| Synthetic Methodologies | Multi-step synthesis | Optimized yields through nitration and condensation |

| Industrial Applications | Polymer precursors | High thermal stability in poly(benzoxazole) |

| Dyes and pigments | Enhanced color properties with nitro groups |

特性

分子式 |

C15H14N2O3 |

|---|---|

分子量 |

270.28 g/mol |

IUPAC名 |

3-anilino-1-(3-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C15H14N2O3/c18-15(9-10-16-13-6-2-1-3-7-13)12-5-4-8-14(11-12)17(19)20/h1-8,11,16H,9-10H2 |

InChIキー |

HZWOIIAHZHTTNX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

正規SMILES |

C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

溶解性 |

32.7 [ug/mL] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。